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Compound of Interest

Compound Name: BMS-986176

Cat. No.: B8175935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BMS-986176, also known as LX-9211, is a potent and highly selective inhibitor of Adaptor-

Associated Kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis. Its ability to

penetrate the central nervous system has positioned it as a promising clinical candidate for the

treatment of neuropathic pain. This document provides detailed protocols regarding the

synthesis of BMS-986176. While the documented synthesis of BMS-986176 in the primary

literature does not employ a Mitsunobu reaction, this application note will first describe the

reported method and then propose a detailed, plausible protocol for its synthesis via a

Mitsunobu reaction, a versatile and widely used method for forming carbon-oxygen bonds.

Reported Synthesis of BMS-986176
The synthesis of BMS-986176, as detailed in the medicinal chemistry literature, typically

involves a nucleophilic aromatic substitution (SNAr) reaction to form the key ether linkage. This

approach utilizes the reaction of a suitably protected amino alcohol with an activated heteroaryl

fluoride.
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The Mitsunobu reaction offers a powerful alternative for the formation of the ether linkage in

BMS-986176. This reaction allows for the coupling of a primary or secondary alcohol with a

nucleophile, in this case, a phenolic compound, under mild conditions with inversion of

stereochemistry at the alcohol carbon. The proposed Mitsunobu synthesis of BMS-986176
would involve the coupling of (S)-2-amino-2,4-dimethylpentan-1-ol (the alcohol component)

with 2',6-bis(difluoromethyl)-[2,4'-bipyridin]-5-ol (the nucleophilic phenol component).

Experimental Protocol: Proposed Mitsunobu Reaction
for BMS-986176 Synthesis
This protocol is a representative procedure based on standard Mitsunobu reaction conditions

and may require optimization for specific laboratory settings.

Materials:

(S)-tert-butyl (1-hydroxy-2,4-dimethylpentan-2-yl)carbamate (Boc-protected amino alcohol)

2',6-bis(difluoromethyl)-[2,4'-bipyridin]-5-ol

Triphenylphosphine (PPh₃)

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Silica gel for column chromatography

Ethyl acetate

Hexanes

4 M HCl in 1,4-dioxane
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Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or

argon), add 2',6-bis(difluoromethyl)-[2,4'-bipyridin]-5-ol (1.0 eq), (S)-tert-butyl (1-hydroxy-2,4-

dimethylpentan-2-yl)carbamate (1.2 eq), and triphenylphosphine (1.5 eq).

Solvent Addition: Add anhydrous THF to dissolve the reactants completely.

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the

stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly

warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-

layer chromatography (TLC) or LC-MS.

Work-up:

Once the reaction is complete, concentrate the mixture under reduced pressure.

Redissolve the residue in ethyl acetate.

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution

and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate in vacuo.

Purification of Boc-protected Intermediate: Purify the crude product by flash column

chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure

Boc-protected BMS-986176.

Deprotection:

Dissolve the purified Boc-protected intermediate in a minimal amount of 1,4-dioxane.
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Add a solution of 4 M HCl in 1,4-dioxane (excess) and stir at room temperature for 1-2

hours.

Monitor the deprotection by TLC or LC-MS.

Final Product Isolation:

Upon completion, concentrate the reaction mixture under reduced pressure.

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of BMS-986176.

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield

the final product.

Data Presentation
The following table summarizes the key reagents and expected outcomes for the proposed

Mitsunobu synthesis of BMS-986176.
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Reagent/Parameter Molar Ratio (eq) Notes

2',6-bis(difluoromethyl)-[2,4'-

bipyridin]-5-ol
1.0 The phenolic nucleophile.

(S)-tert-butyl (1-hydroxy-2,4-

dimethylpentan-2-yl)carbamate
1.2

The alcohol component with a

protecting group.

Triphenylphosphine (PPh₃) 1.5 The phosphine reagent.

Diisopropyl azodicarboxylate

(DIAD)
1.5 The azodicarboxylate reagent.

Solvent -
Anhydrous THF is a common

choice.

Temperature 0 °C to Room Temp
Initial cooling is crucial for

controlling the reaction.

Expected Yield 60-80% (for the coupling step)

Deprotection Reagent 4 M HCl in 1,4-dioxane

Final Product
BMS-986176 (hydrochloride

salt)

Visualizations
Proposed Mitsunobu Reaction Scheme for BMS-986176
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Reactants

Reagents

Products

2',6-bis(difluoromethyl)-[2,4'-bipyridin]-5-ol

Boc-BMS-986176

(S)-Boc-2-amino-2,4-dimethylpentan-1-ol

PPh3

THF, 0°C to rt

DIAD

BMS-986176
4M HCl in Dioxane

Click to download full resolution via product page

Caption: Proposed Mitsunobu reaction for the synthesis of BMS-986176.

Experimental Workflow for Mitsunobu Synthesis
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Combine Reactants and PPh3 in THF

Cool to 0°C

Add DIAD dropwise

Stir at RT for 12-24h

Aqueous Work-up

Column Chromatography

Deprotection with HCl

Isolate Final Product

BMS-986176 HCl

Click to download full resolution via product page

Caption: Step-by-step workflow for the proposed Mitsunobu synthesis.
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AAK1 Signaling Pathway in Clathrin-Mediated
Endocytosis
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Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition by BMS-986176.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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